molecular formula C7H14ClNOS B13780878 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride

1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride

Cat. No.: B13780878
M. Wt: 195.71 g/mol
InChI Key: ALOCKGDKNAEYLA-UHFFFAOYSA-N
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Description

1-Oxa-4-thia-8-azaspiro[45]decane;hydrochloride is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of oxygen, sulfur, and nitrogen atoms within its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and to maintain the integrity of the product. The process may also involve the use of anhydrous magnesium sulfate to dry the organic layer .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both oxygen and sulfur atoms within its spirocyclic framework. This combination of heteroatoms imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H14ClNOS

Molecular Weight

195.71 g/mol

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C7H13NOS.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H

InChI Key

ALOCKGDKNAEYLA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12OCCS2.Cl

Origin of Product

United States

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